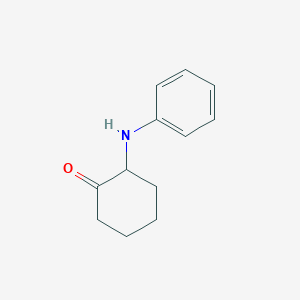

2-Anilinocyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-anilinocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMZFBYYIATTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385134 | |

| Record name | 2-Anilinocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4504-43-2 | |

| Record name | 2-Anilinocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Structural Significance of 2-Anilinocyclohexanone

An In-Depth Technical Guide to the Physicochemical Properties of 2-Anilinocyclohexanone

In the landscape of medicinal chemistry and drug development, the cyclohexanone scaffold is a privileged structure, serving as a versatile building block for a diverse range of biologically active molecules. The introduction of an aniline moiety at the C2 position creates this compound (also known as 2-(phenylamino)cyclohexanone), a compound of significant interest due to its combination of a reactive ketone, a secondary amine, and aromatic functionality. This unique arrangement provides multiple points for synthetic modification and potential interactions with biological targets. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in synthetic chemistry, lead optimization, and the development of novel therapeutics.

This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only data but also the scientific rationale behind the analytical methodologies and the interpretation of spectral information.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. These parameters influence everything from reaction kinetics and purification strategies to solubility, bioavailability, and stability in formulation.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source / Method | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₅NO | - | Defines the elemental composition. |

| Molecular Weight | 189.25 g/mol | - | Critical for all stoichiometric calculations and analytical techniques. |

| CAS Number | 4504-43-2 | - | Unique identifier for substance registration and literature search. |

| Physical Form | Solid | Hit2Lead | Impacts handling, formulation, and dissolution characteristics. |

| Melting Point | 84-85 °C | ChemicalBook | A key indicator of purity and lattice energy. |

| Boiling Point | 346.0 ± 35.0 °C | Predicted | Indicates volatility; relevant for purification methods like distillation. |

| pKa | 2.80 ± 0.20 | Predicted | Influences the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. The low predicted pKa suggests the amine is weakly basic. |

| LogP | 2.10 | Hit2Lead | A measure of lipophilicity; this value suggests moderate lipid solubility, which is often favorable for cell membrane permeability. |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, Ethanol, Chloroform) | Inferred/Predicted | Crucial for designing in vitro assays, formulations, and predicting absorption. DMSO is a common solvent for creating stock solutions for biological screening.[1] |

Proposed Synthesis Pathway

While multiple routes to substituted cyclohexanones exist[2], a direct and reliable method for the synthesis of this compound is the nucleophilic substitution of an α-halocyclohexanone. The following protocol outlines a robust laboratory-scale synthesis starting from 2-chlorocyclohexanone.

Rationale: This pathway is chosen for its high efficiency and the commercial availability of the starting materials. Aniline acts as a nucleophile, displacing the chloride from the α-position of the cyclohexanone ring. The use of a non-nucleophilic base is critical to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the aniline starting material.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorocyclohexanone (1.0 eq.), acetonitrile, and triethylamine (2.5 eq.).

-

Add aniline (2.0 eq.) to the mixture. The excess aniline helps to drive the reaction to completion.

-

Place the flask under an inert nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

-

Filter the solid precipitate and wash with a small amount of cold acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization Profile (Predicted)

No definitive, publicly available spectra for this compound have been identified. However, based on its structure and data from analogous compounds like cyclohexanone and 2-phenylcyclohexanone, a detailed and reliable spectroscopic profile can be predicted.[3][4] This predictive analysis is a critical tool for compound verification in the absence of a reference standard.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine (CH), and methylene (CH₂) protons. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the electron-donating amine.[5]

-

δ 7.20-7.30 (t, 2H): Protons at the meta-positions of the aniline ring.

-

δ 6.70-6.80 (t, 1H): Proton at the para-position of the aniline ring.

-

δ 6.60-6.70 (d, 2H): Protons at the ortho-positions of the aniline ring.

-

δ 4.50-4.80 (m, 1H): N-H proton. This peak is expected to be broad and its position can be concentration and solvent-dependent. It will disappear upon a D₂O shake.

-

δ 3.80-4.00 (m, 1H): The methine proton at C2 (CH-NH). It is deshielded by the adjacent nitrogen atom.

-

δ 2.20-2.50 (m, 2H): Methylene protons at C6, adjacent to the carbonyl group.

-

δ 1.60-2.10 (m, 6H): Overlapping signals for the remaining methylene protons at C3, C4, and C5.

¹³C NMR Spectroscopy

Due to the lack of symmetry, all 12 carbon atoms are expected to be unique, resulting in 12 distinct signals in the ¹³C NMR spectrum.[1][6]

-

δ ~208-212: Carbonyl carbon (C1).

-

δ ~145-148: Aromatic carbon attached to nitrogen (C1' of aniline).

-

δ ~129: Aromatic carbons at the meta-positions.

-

δ ~118: Aromatic carbon at the para-position.

-

δ ~114: Aromatic carbons at the ortho-positions.

-

δ ~55-60: Methine carbon attached to nitrogen (C2).

-

δ ~40-45: Methylene carbon adjacent to the carbonyl (C6).

-

δ ~25-35: Remaining methylene carbons (C3, C4, C5) in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.[3][7][8]

-

~3350-3400 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amine.

-

~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretching from the cyclohexanone ring.

-

~1710-1725 cm⁻¹ (strong, sharp): C=O (carbonyl) stretching of the saturated six-membered ring ketone. This is a highly characteristic peak.[9]

-

~1590-1610 cm⁻¹ & ~1490-1510 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1250-1350 cm⁻¹ (medium): C-N stretching vibration.

Mass Spectrometry (EI-MS)

Under electron ionization, the molecular ion (M⁺˙) is expected to be observed, and fragmentation will be driven by the presence of the ketone and amine functionalities. The most likely fragmentation pathways involve alpha-cleavage.[10][11]

-

m/z = 189: Molecular ion peak (M⁺˙).

-

m/z = 160: Loss of an ethyl group (•CH₂CH₃, 29 Da) via cleavage of the cyclohexanone ring.

-

m/z = 130: Result of alpha-cleavage between C1-C2, leading to the loss of the anilino group and subsequent rearrangement.

-

m/z = 93: Aniline radical cation, a very common fragment from aniline derivatives.

-

m/z = 92: Loss of a hydrogen atom from the aniline fragment.

-

m/z = 55: A common fragment resulting from the cleavage of the cyclohexanone ring.

Caption: Predicted major fragmentation pathways for this compound.

Potential Applications in Drug Discovery

While specific biological activity for this compound is not widely reported, the core structure is present in molecules with known therapeutic potential. Substituted 2-aminocyclohexanone derivatives have been investigated for various activities, including as intermediates in the synthesis of pharmaceuticals for treating psychiatric and neurological disorders.[12] The presence of the aniline group offers a handle for creating libraries of analogues with diverse electronic and steric properties, making this scaffold a prime candidate for screening in various assays.

Potential Therapeutic Areas for Screening:

-

Neurodegenerative Diseases: The rigid cyclohexyl ring combined with the aromatic system is a common feature in CNS-active compounds.

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature aniline or anilino-like moieties for hydrogen bonding and hydrophobic interactions within protein binding sites.

-

Antimicrobial Agents: The scaffold can be elaborated to mimic natural products or design novel inhibitors of bacterial or fungal targets.[13]

Stability and Storage

As a solid organic compound, this compound is expected to be relatively stable under standard laboratory conditions.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent potential photo-degradation.

-

Chemical Stability: The ketone functionality may be susceptible to strong reducing agents. The secondary amine can be oxidized over time, especially if exposed to air and light. For long-term storage of solutions, it is advisable to use an inert solvent like DMSO, stored at -20°C.

Conclusion

This compound is a valuable chemical entity whose full potential in synthetic and medicinal chemistry is yet to be explored. This guide provides a robust foundation of its physicochemical properties, combining established data with scientifically reasoned predictions for its spectral characteristics. The outlined synthesis protocol offers a clear pathway for its preparation, enabling researchers to access this versatile scaffold. By understanding these core properties, scientists are better equipped to design novel experiments, synthesize new derivatives, and ultimately unlock the potential biological activities of this promising molecular framework.

References

- Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.

- Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnam

- Process for producing 2-(cyclohex-1′-enyl)cyclohexanone. (n.d.).

- 2-(N-cyclohexyl-N-phenylamino)cyclobutanone. (n.d.). SpectraBase.

- Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. (n.d.).

- Cyclohexanone-aniline-formaldehyde resins - Synthesis and characterization. (2025).

- Fragmentation P

- Production of 2-cyclohexylcyclo-hexanone. (n.d.).

- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- Cyclohexanone-aniline-formaldehyde resins — synthesis and characteriz

- Phytochemical Profiling and Biological Activities of Two Helianthemum Species Growing in Greece. (2024). MDPI.

- Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase. (n.d.). PMC.

- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

- Process for the preparation of 2-amino-4,5,6,7-tetrahydro-6-aminobenzothiazoles from cyclohexanes and cyclohexanones as intermediates. (n.d.).

- Dimethyl Sulfoxide (DMSO)

- Fragmentation and Interpret

- Biological activity of natural 2-quinolinones. (n.d.).

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Chemistry Connected.

- 2-(Phenyl(phenylamino)methyl)cyclohexanone. (n.d.). Sigma-Aldrich.

- 2-PHENYLCYCLOHEXANONE(1444-65-1) IR Spectrum. (n.d.). ChemicalBook.

- 13-C NMR - How Many Signals. (2022). Master Organic Chemistry.

- Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Cyclohexanone Benzoylhydrazones. (2025).

- 1H NMR Chemical Shifts. (n.d.).

- β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. (n.d.).

- MASS SPECTROMETRY: FRAGMENTATION P

- Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (n.d.). MDPI.

- Screening of biological activities and isolation of biological active compounds

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Cyclohexanone. (n.d.). NIST WebBook.

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). James Madison University.

- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (n.d.). PubMed.

- Draw the 1H NMR Spectrum for Cyclohexane (C6H12). (2020). YouTube.

- mass spectra - fragmentation p

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). (2018). ACD/Labs.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

- Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. (2022). PMC.

- Physico-chemical characterization: Significance and symbolism. (2025). Hinduism Dictionary.

- IR Absorption Table. (n.d.).

- Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.

Sources

- 1. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. mdpi.com [mdpi.com]

- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 4. 2-PHENYLCYCLOHEXANONE(1444-65-1) IR Spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. US7868029B2 - Process for the preparation of 2-amino-4,5,6,7-tetrahydro-6-aminobenzothiazoles from cyclohexanes and cyclohexanones as intermediates - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Spectral Data Analysis of 2-Anilinocyclohexanone: A Guide for Structural Elucidation

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-anilinocyclohexanone, a significant intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating the findings from these orthogonal analytical techniques, this guide establishes a self-validating workflow for the unambiguous structural confirmation of the title compound, emphasizing the causal relationships behind the observed spectral features.

Introduction

This compound belongs to the class of α-aminoketones, a structural motif present in many biologically active compounds and a valuable building block in organic synthesis. Accurate structural characterization is paramount to ensuring the purity and identity of such intermediates, which directly impacts the outcome of subsequent synthetic steps and the pharmacological profile of target molecules. Spectroscopic techniques are the cornerstone of this characterization. Infrared (IR) spectroscopy provides a rapid survey of functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework and connectivity, and Mass Spectrometry (MS) determines the molecular weight and provides structural clues through fragmentation analysis. This guide synthesizes these individual data streams into a cohesive and logical framework for the definitive elucidation of the this compound structure.

Experimental Protocols: A Methodological Overview

The acquisition of high-quality spectral data is foundational to accurate interpretation. The following are generalized, best-practice protocols for the analysis of a solid sample like this compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

-

Sample Analysis: The sample spectrum is acquired by pressing the sample firmly against the crystal to ensure good contact. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to produce a spectrum with single lines for each unique carbon atom.[1] This requires a longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.[2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[3]

-

Detection: The abundance of each ion at a specific m/z is recorded, generating the mass spectrum.

Spectroscopic Data & In-Depth Interpretation

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum provides a molecular "fingerprint" and crucial information about the functional groups present. For this compound, the key absorptions confirm the presence of a secondary amine, a ketone carbonyl, and aromatic and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~3350-3310 | N-H Stretch | Medium, Sharp | Confirms the presence of a secondary amine (R₂NH).[4][5] Primary amines would show two bands, while tertiary amines show none.[4] |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Indicates C-H bonds on the phenyl ring.[6] |

| ~2950-2850 | Aliphatic C-H Stretch | Strong | Characteristic of the C-H bonds within the cyclohexanone ring.[7] |

| ~1715 | C=O Stretch | Strong, Sharp | Diagnostic for a saturated, six-membered cyclic ketone (cyclohexanone).[7][8] Conjugation or ring strain would shift this value.[7] |

| ~1600, ~1500 | C=C Stretch | Medium | Typical absorptions for carbon-carbon stretching within an aromatic ring.[9] |

| ~1335-1250 | C-N Stretch | Medium | Corresponds to the stretching of the aromatic amine C-N bond.[4] |

| ~750, ~690 | C-H Out-of-Plane Bend | Strong | Suggests a monosubstituted benzene ring. |

The presence of a sharp N-H stretch around 3330 cm⁻¹ alongside a strong carbonyl peak at ~1715 cm⁻¹ is highly indicative of the α-aminoketone structure. The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches is also clearly resolved.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment and connectivity of each proton and carbon atom.

The ¹H NMR spectrum of this compound can be divided into four distinct regions. The integration of these signals corresponds to the number of protons in each environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | Multiplet | 2H | meta-H (Aromatic) | Protons on the phenyl ring, deshielded by the aromatic system. |

| ~6.8-7.0 | Multiplet | 3H | ortho/para-H (Aromatic) | Protons on the phenyl ring, with slightly different electronic environments. |

| ~4.5-5.0 | Broad Singlet | 1H | N-H | The proton on the nitrogen atom; often broad and may not couple to adjacent protons. |

| ~3.8-4.0 | Multiplet | 1H | H-2 (α-CH) | The proton on the carbon bearing the aniline group. It is significantly deshielded by the adjacent nitrogen and the carbonyl group. |

| ~1.6-2.5 | Multiplets | 8H | H-3, H-4, H-5, H-6 | The methylene protons of the cyclohexanone ring. Protons on C-6, adjacent to the carbonyl, will be the most deshielded in this group.[8][11] |

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically distinct carbon atom. The chemical shifts are highly diagnostic of the carbon's functionalization.[1][12]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208-212 | C=O (C-1) | The carbonyl carbon of a ketone typically appears at >200 ppm.[12][13] |

| ~145-148 | Aromatic C (ipso) | The aromatic carbon directly attached to the nitrogen atom. |

| ~129 | Aromatic C (meta) | The two equivalent meta-carbons of the phenyl ring. |

| ~120 | Aromatic C (para) | The para-carbon of the phenyl ring. |

| ~115 | Aromatic C (ortho) | The two equivalent ortho-carbons of the phenyl ring. |

| ~60-65 | C-N (C-2) | The α-carbon attached to the nitrogen is significantly deshielded. |

| ~20-45 | CH₂ (C-3, C-4, C-5, C-6) | The four methylene carbons of the cyclohexanone ring. The C-6 carbon, being alpha to the carbonyl, will be the most deshielded of this group.[14] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern under electron ionization (EI).[2]

-

Molecular Formula: C₁₂H₁₅NO

-

Molecular Weight: 189.25 g/mol

-

Molecular Ion (M⁺•): The mass spectrum is expected to show a molecular ion peak at m/z = 189 . As it contains one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[15]

The primary fragmentation pathway for cyclic ketones involves α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[15][16]

| m/z | Proposed Fragment Ion | Formula | Pathway |

| 189 | [M]⁺• | [C₁₂H₁₅NO]⁺• | Molecular Ion |

| 132 | [M - C₄H₇]⁺ | [C₈H₁₀N]⁺ | α-cleavage between C1-C6 and C2-C3, followed by loss of a butene radical. |

| 118 | [C₈H₈N]⁺ | [C₈H₈N]⁺ | Loss of the cyclohexanone ring portion. |

| 93 | [C₆H₅NH₂]⁺• | [C₆H₇N]⁺• | Aniline radical cation, formed via rearrangement. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of the amino group from aniline fragment. |

| 55 | [C₃H₃O]⁺ | [C₃H₃O]⁺ | Characteristic fragment from the cyclohexanone ring itself.[16] |

The following diagram illustrates the dominant α-cleavage mechanism.

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates how the identification of functional groups by IR is corroborated by the specific chemical shifts in NMR and the molecular weight determined by MS. The connectivity inferred from NMR explains the fragmentation patterns observed in the mass spectrum, leading to a single, unambiguous structural assignment.

Conclusion

The spectral analysis of this compound provides a clear and consistent picture of its molecular structure. IR spectroscopy confirms the key functional moieties of a secondary aromatic amine and a cyclic ketone. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the substitution pattern and connectivity. Finally, mass spectrometry establishes the correct molecular weight and offers further structural validation through predictable fragmentation pathways. By following the integrated analytical workflow presented, researchers can confidently and rigorously confirm the identity and purity of this important synthetic intermediate.

References

- BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.

- SpectraBase. (n.d.). 2-PHENYL-2-(PROPYLAMINO)-CYCLOHEXANONE.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from University of Colorado Boulder, Department of Chemistry.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary, Department of Chemistry.

- Workman, J., & V-Mon, L. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- SpectraBase. (n.d.). 2-(N-cyclohexyl-N-phenylamino)cyclobutanone.

- SciSpace. (n.d.). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).

- Michigan State University. (n.d.). Mass Spectrometry.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from University of Calgary, Department of Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031549).

- PubChem. (n.d.). 2-[(Phenylamino)azamethylene]cyclohexan-1-one.

- Wikipedia. (n.d.). Ketone.

- Nather, C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- ResearchGate. (2023). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- PubChem. (n.d.). 2-Phenyl-2-cyclohexen-1-one.

- Mackie, S. (n.d.). 13C NMR.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- PubChem. (n.d.). 2-Phenylcyclohexanone.

- University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy (IR).

- Dreyfuss, J. M., et al. (2011). Targeted analysis of glycomics liquid chromatography/mass spectrometry data. Analytical and Bioanalytical Chemistry, 399(2), 727–735.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona, Department of Chemistry & Biochemistry.

- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.

- National Institute of Standards and Technology. (n.d.). 2-Hexanone.

- ChemTutorDerek. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ResearchGate. (2018). Synthesis, spectral analysis and quantum chemical studies on molecular geometry of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone: Experimental and theoretical approaches.

- Vancouver Island University. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from VIU, Organic and Biochemistry Supplement.

- Hadi, M. A., et al. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 11(11), 1549-1557.

- Singh, N., & Singh, D. K. (2012). Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes.

- Pevzner, P. A., & Bafna, V. (2003). An insight into high-resolution mass-spectrometry data.

- Sturgell, J. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube.

- National Institutes of Health. (2011). Targeted analysis of glycomics liquid chromatography/mass spectrometry data.

- Gatto, L. (n.d.). Chapter 7 Mass spectrometry.

- ChemicalBook. (n.d.). 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum.

- ResearchGate. (2018). Request PDF: Synthesis, spectral analysis and quantum chemical studies on molecular geometry of (2E,6E)-2,6- bis(2-chlorobenzylidene) cyclohexanone....

- University of Wisconsin–Madison. (n.d.). Novel Data Analysis Approaches for Cross- linking Mass Spectrometry Proteomics and Glycoproteomics.

Sources

- 1. treenablythe.weebly.com [treenablythe.weebly.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ketone - Wikipedia [en.wikipedia.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Emergent Significance of the 2-Anilinocyclohexanone Scaffold

An In-Depth Technical Guide to the Biological Potential of 2-Anilinocyclohexanone Derivatives

In the landscape of medicinal chemistry, the identification of versatile scaffolds capable of interacting with multiple biological targets is a paramount objective. The this compound core, a structure merging an aniline moiety with a cyclohexanone ring, represents such a privileged scaffold. Its inherent structural features—a flexible cyclohexyl ring, a hydrogen bond-donating amino group, and an aromatic aniline ring amenable to a wide array of substitutions—provide a foundation for generating diverse chemical libraries with broad pharmacological potential. Aniline derivatives, in general, are crucial building blocks in synthetic chemistry with applications ranging from analgesic to antioxidant agents.[1] This guide synthesizes current research to provide an in-depth exploration of the biological activities of this compound and related cyclohexanone derivatives, focusing on their antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, detail robust experimental protocols for their evaluation, and present structure-activity relationship (SAR) data to guide future drug development endeavors.

Part 1: Synthesis Strategies for this compound Derivatives

The accessibility of a chemical scaffold is fundamental to its exploration in drug discovery. The synthesis of this compound derivatives is often achieved through catalyst- and additive-free methods, highlighting the efficiency and operational simplicity of these transformations.[1] A common and effective approach is the Mannich reaction, which involves the condensation of a cyclohexanone, an aromatic amine (aniline), and an aldehyde.[2] This one-pot, three-component reaction is highly convergent, allowing for the rapid generation of molecular diversity.

Caption: General workflow for the synthesis of this compound derivatives.

Alternative strategies include sequential imine condensation–isoaromatization pathways, which can yield various aniline derivatives under mild conditions.[1] The choice of synthetic route is critical as it dictates the range of possible substitutions on both the aniline and cyclohexanone rings, directly influencing the resulting biological activity.

Part 2: Antimicrobial Activity

The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[3] Cyclohexanone derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a spectrum of bacteria and fungi.[2][3][4]

Mechanism of Action & Spectrum of Activity

The antimicrobial action of these derivatives often stems from their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. Research has demonstrated that piperazine derivatives of cyclohexanone exhibit notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium, Gram-negative bacteria such as Escherichia coli, and fungi like Aspergillus niger.[2] In some cases, the efficacy of these synthesized compounds is comparable to standard antibiotics like Ampicillin and Chloramphenicol.[2] Similarly, other cyclohexanone derivatives, such as (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, have shown potent inhibitory effects against various plant pathogenic bacteria and fungi, suggesting broad-spectrum potential.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the antimicrobial potency of a chemical scaffold. For 2-acylaminocycloalkylthiophene derivatives, a related class, it was found that the cycloalkane ring size and a trifluoroacetamide moiety were essential for antibacterial activity.[5] Modifications to the aniline (or phenyl) ring, particularly at the para and/or meta positions, allow for the fine-tuning of antimicrobial performance.[5] For instance, the introduction of specific aryl groups in piperazine derivatives of cyclohexanone can lead to compounds with significant zones of inhibition against target microbes.[2]

Quantitative Data Summary

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Piperazine Derivatives | S. aureus, E. coli | Zone of Inhibition | Moderate to Significant | [2] |

| Benzoylhydrazones | S. epidermidis, C. parapsilosis | Activity | Weak to Marginal | [3] |

| Oxygenated Derivative | Ralstonia solanacearum | Inhibition | Strong | [4] |

| 2-Oxocycloalkylsulfonamides | Botrytis cinerea Pers | EC50 | 2.12 - 3.96 µg/mL | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)

This protocol describes a common method for evaluating the antimicrobial activity of synthesized compounds.[2] The causality behind this choice rests on its simplicity and effectiveness for initial screening, allowing for a visual and semi-quantitative assessment of a compound's ability to inhibit microbial growth.

-

Media Preparation: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Seeding: Evenly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.

-

Well Creation: Aseptically bore wells (cups) of a standard diameter (e.g., 6 mm) into the seeded agar plates.

-

Compound Application: Prepare a known concentration of the test compound (e.g., 50 µg/mL in a suitable solvent like DMF).[2] Add a precise volume (e.g., 100 µL) of the compound solution into the wells.

-

Controls: Use a solvent control (DMF only) and a positive control (a standard antibiotic like Ampicillin) in separate wells on the same plate. This self-validating system ensures that any observed inhibition is due to the compound and not the solvent, and provides a benchmark for potency.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Part 3: Anti-Inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases, from respiratory distress syndrome to arthritis.[7][8] Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory and immunomodulatory capacities, positioning them as promising candidates for new anti-inflammatory drugs.[7]

Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory effects of these compounds are often mediated by their ability to suppress key inflammatory pathways. In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, an aryl-cyclohexanone derivative was shown to protect against inflammation.[7] This protection was characterized by a significant decrease in the migration of leukocytes, reduced myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and a sharp reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[7] Further studies on related indanone derivatives suggest that these compounds can block the activation of the proinflammatory NF-κB/MAPK signaling pathway.[9] Some derivatives may also act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins.[10][11][12]

Caption: Inhibition of the LPS-induced inflammatory pathway by aryl-cyclohexanone derivatives.

Experimental Protocol: In Vivo Acute Lung Injury Model

This protocol outlines the evaluation of an aryl-cyclohexanone derivative in a clinically relevant animal model of inflammation.[7] The choice of an in vivo model is critical for assessing systemic efficacy and potential toxicity, providing a more comprehensive picture than in vitro assays alone.

-

Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly assign animals to control, LPS-only, and LPS + test compound groups.

-

Compound Administration: Administer the test compound (e.g., via oral gavage) at a predetermined dose one hour prior to LPS challenge. The control group receives the vehicle.

-

LPS Challenge: Induce acute lung injury by intranasal or intratracheal administration of LPS.

-

Sample Collection (e.g., 24 hours post-LPS):

-

Anesthetize the animals and collect blood for systemic cytokine analysis.

-

Perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline to collect BAL fluid (BALF).

-

Harvest lung tissue for histology and MPO activity assays.

-

-

Data Analysis:

-

BALF Analysis: Perform total and differential leukocyte counts using a hemocytometer. Measure total protein concentration as an indicator of vascular leakage.

-

Cytokine Measurement: Quantify levels of TNF-α and IL-6 in BALF and serum using ELISA kits.[9]

-

MPO Assay: Homogenize lung tissue and measure MPO activity spectrophotometrically to quantify neutrophil accumulation.

-

Histology: Stain lung tissue sections with H&E to visually assess inflammation, edema, and cellular infiltration.

-

-

Toxicity Assessment: The protocol should run concurrently with a safety assessment, such as the OECD 423 guideline for acute oral toxicity, to ensure the compound is well-tolerated.[7]

Part 4: Anticancer Activity

The search for novel anticancer agents is a cornerstone of modern drug discovery.[13] Cyclohexenone and related derivatives have been investigated for their ability to inhibit cancer cell growth and induce apoptosis.[14]

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

The anticancer activity of these compounds can be multifaceted. Some derivatives induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[15][16] This is frequently followed by the induction of apoptosis (programmed cell death), a key mechanism for eliminating malignant cells.[14] Mechanistic studies have revealed that potent derivatives can activate caspases, the key executioner enzymes of apoptosis.[14] The underlying targets can vary; some compounds may function as tubulin inhibitors, disrupting the microtubule dynamics essential for cell division, similar to drugs like Taxol.[15] Others may act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[17]

Quantitative Data Summary: Cytotoxic Effects

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| Ethyl Cyclohexenone Carboxylate | HCT116 (Colon) | Clonogenic Assay | Potent Inhibition | [14] |

| 2-Phenylacrylonitrile | HCT116, BEL-7402 (Liver) | IC50 | 5.9 nM, 7.8 nM | [15] |

| Quinazoline-Chalcone | K-562, RPMI-8226 (Leukemia) | GI50 | 0.622–1.81 µM | [18] |

| 2-Oxocycloalkylsulfonamides | HL-60, BGC-823, Bel-7402, KB | Inhibition | Good | [6] |

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its selection is based on its high throughput, reliability, and sensitivity for screening the cytotoxic potential of a compound library.

Caption: Standard workflow for the MTT cell proliferation assay.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 5: Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's disease (AD) are characterized by progressive neuronal loss.[19] A promising therapeutic strategy involves the use of multifunctional agents that can address several pathological aspects of the disease. Synthetic α,β-unsaturated carbonyl-based cyclohexanone derivatives have been identified as potential multifunctional agents for AD treatment.[19]

Mechanism of Action: A Multi-Target Approach

These derivatives have demonstrated potent inhibitory activity against key enzymes involved in AD pathology:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine in the brain, a primary strategy of current AD drugs like donepezil.[19]

-

Amyloid-β (Aβ) Aggregation Inhibition: A hallmark of AD is the formation of Aβ plaques. Certain cyclohexanone derivatives have been shown to potently inhibit the self-induced aggregation of Aβ peptides and can even disassemble pre-formed fibrils.[19]

-

Neuroprotection: Pre-treatment of neuronal cells with these compounds has been shown to protect them against Aβ-induced cytotoxicity, demonstrating a direct neuroprotective effect.[19]

One compound, designated 3o in a key study, exhibited an exceptionally low IC50 value of 0.037μM for AChE inhibition and disassembled Aβ fibrils by 76.6%.[19]

Part 6: Computational Insights and Future Directions

Molecular Docking Studies

In silico molecular docking is an invaluable tool for understanding the interactions between a ligand and its target protein at the molecular level.[17][20][21] This computational approach predicts the preferred binding mode and affinity of a compound within the active site of a target enzyme (like AChE, COX-2, or topoisomerase II).[17][22][23] The binding affinity is often expressed as a Glide score or binding energy, where a more negative value indicates a stronger interaction.[17][22] These studies help elucidate SAR by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) and guide the rational design of more potent and selective derivatives.[24]

Conclusion and Outlook

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a remarkable breadth of biological activities. The research synthesized in this guide demonstrates their potential as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents. The straightforward synthesis, amenability to chemical modification, and potent activities against various validated biological targets underscore their significance for future drug development.

Future work should focus on:

-

SAR Optimization: Systematically modifying the aniline and cyclohexanone rings to enhance potency and selectivity for specific targets.

-

Mechanism Deconvolution: Employing advanced biochemical and cell-based assays to precisely identify the molecular targets and pathways modulated by the most active compounds.

-

Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.[17][24]

-

In Vivo Validation: Progressing the most promising candidates into relevant animal models of disease to confirm their therapeutic potential.

By integrating synthetic chemistry, robust biological evaluation, and computational modeling, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation therapeutics.

References

- Synthesis and antimicrobial activity of cyclohexanone derivatives. (2024). Google AI Search.

- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals.

- Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. (n.d.). PubMed.

- Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. (n.d.). Source not specified.

- Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (2019). Journal of Applied Microbiology.

- The cyclization of cyclohexanone, aniline and thioglycolic. (n.d.).

- Biological Evaluation of Synthetic α,β-unsaturated Carbonyl Based Cyclohexanone Derivatives as Neuroprotective Novel Inhibitors of Acetylcholinesterase, Butyrylcholinesterase and amyloid-β Aggregation. (n.d.). PubMed.

- Synthesis of 2-(cyclohex-2-en-1-yl)aniline. (n.d.).

- Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate.

- Alpha,alpha'-annulation of 2,6-prenyl-substituted cyclohexanone derivatives with malonyl chloride: application to a short synthesis of (+/-)-clusianone. Formation and rearrangement of a biogenetic-like intermediate. (2007). Organic Letters.

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025).

- The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. (n.d.). PubMed.

- Molecular Docking Studies and In silico Admet Screening of Some Novel Heterocyclic Substituted 9-Anilinoacridines as Topoisomera. (2017). JSciMed Central.

- Mechanistic studies on the selective inhibition of cyclooxygenase-2 by indanone derivatives. (n.d.). PubMed.

- Anticancer Activity of Natural and Synthetic Chalcones. (2021). PubMed.

- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2025).

- Molecular docking studies, in-silico ADMET screening, MM-GBSA binding free energy of some novel chalcone substituted 9-anilinoacridines as topoisomerase II inhibitors. (2020).

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing.

- Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). MDPI.

- Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II. (n.d.). Semantic Scholar.

- Optimization of 2-Acylaminocycloalkylthiophene Derivatives for Activity against Staphylococcus aureus RnpA. (2021). PubMed.

- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep

- A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. (2025). PubMed.

- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). National Institutes of Health.

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PMC - NIH.

- Synthesis and anticancer activity of novel 2-quinolone derivatives. (n.d.).

- Anti-Inflammatory Activities of Abelmoschus Esculentus Derived Ligands On Cox-2. (2025). Source not specified.

- Molecular Docking Studies and Insilico ADMET Screening of Some Novel Chalcone Substituted 9-Anilinoacridines as Topoisomerase II. (2018). ScienceForecast Publications.

- Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). MDPI.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.

- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC - PubMed Central.

- Synthesis and biological activities of 2-oxocycloalkylsulfonamides. (2008). PubMed.

- From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv

- Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. (n.d.).

- Synthesis and Biological Activity of 2-Aryloxyacetylamino-2-Deoxy-D-Glucoses. (2025).

Sources

- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 2. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 3. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 4. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of 2-Acylaminocycloalkylthiophene Derivatives for Activity against Staphylococcus aureus RnpA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic studies on the selective inhibition of cyclooxygenase-2 by indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jscimedcentral.com [jscimedcentral.com]

- 18. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. scienceforecastoa.com [scienceforecastoa.com]

- 24. researchgate.net [researchgate.net]

2-Anilinocyclohexanone: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Anilinocyclohexanone, a seemingly simple α-aminoketone, has emerged as a powerful and versatile building block in the lexicon of organic synthesis. Its unique structural arrangement, featuring a secondary amine adjacent to a carbonyl group on a cyclohexane framework, provides a rich platform for a diverse array of chemical transformations. This guide delves into the core aspects of this compound, from its synthesis to its strategic application in the construction of complex heterocyclic systems of significant interest to the pharmaceutical and materials science industries. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its utility in key synthetic strategies, including the renowned Fischer indole synthesis and various annulation reactions for quinoline and quinazoline scaffolds.

Introduction: The Strategic Value of a Bifunctional Building Block

In the quest for novel molecular architectures with tailored functions, the strategic selection of starting materials is paramount. This compound stands out as a prime example of a bifunctional molecule that offers multiple avenues for synthetic elaboration. The presence of both a nucleophilic secondary amine and an electrophilic carbonyl group within the same molecule allows for a cascade of intramolecular and intermolecular reactions, leading to the rapid assembly of complex polycyclic structures. This inherent reactivity profile makes it a valuable precursor for a wide range of heterocyclic compounds, which are foundational scaffolds in numerous FDA-approved drugs and biologically active natural products.[1][2]

The cyclohexane ring provides a flexible yet defined conformational scaffold, influencing the stereochemical outcome of reactions and allowing for the introduction of various substituents to modulate the physicochemical properties of the final products. Understanding the interplay between the electronic nature of the aniline ring, the reactivity of the aminoketone functionality, and the conformational dynamics of the cyclohexane backbone is key to unlocking the full synthetic potential of this remarkable building block.

Synthesis of this compound: Establishing the Foundation

The efficient and scalable synthesis of this compound is a critical first step for its widespread application. While several methods have been reported, the palladium-catalyzed Buchwald-Hartwig amination has proven to be one of the most robust and versatile approaches.[3][4]

The Buchwald-Hartwig Amination: A Modern Approach

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.[5][6] This method offers significant advantages over classical methods, such as broader substrate scope, milder reaction conditions, and greater functional group tolerance.[3]

Causality in Experimental Design:

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination.

-

Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. Pd(II) precursors are often more stable and are reduced in situ to the active Pd(0) species.[7]

-

Ligand: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6] These ligands stabilize the palladium center and facilitate the coupling of less reactive aryl chlorides.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the ligand exchange step. Sodium tert-butoxide is a common choice.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.[4]

Experimental Workflow: Buchwald-Hartwig Synthesis of this compound

Caption: General workflow for the Buchwald-Hartwig synthesis of this compound.

Detailed Protocol:

-

To a flame-dried Schlenk flask is added Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous toluene is added, followed by 2-chlorocyclohexanone (1.0 equivalent) and aniline (1.1 equivalents) via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

| Parameter | Typical Value | Rationale |

| Catalyst Loading | 1-2 mol% | Balances reaction efficiency with cost and ease of removal.[7] |

| Ligand | XPhos, SPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[6] |

| Base | NaOtBu | Strong, non-nucleophilic base for efficient amine deprotonation. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents prevent side reactions.[4] |

| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome activation barriers. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Significance |

| Molecular Formula | C₁₂H₁₅NO | --- |

| Molecular Weight | 189.25 g/mol | Important for stoichiometric calculations. |

| Appearance | Off-white to pale yellow solid | Visual identification. |

| Melting Point | 88-92 °C | Indicator of purity. |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Insoluble in water. | Guides choice of reaction and purification solvents. |

| pKa (Conjugate Acid) | ~4-5 | The aniline nitrogen is weakly basic due to resonance delocalization of the lone pair into the aromatic ring. |

Applications in Heterocyclic Synthesis

The true power of this compound lies in its ability to serve as a versatile precursor for a variety of important heterocyclic scaffolds.

The Fischer Indole Synthesis: A Classic Transformation

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to the indole nucleus, a privileged scaffold in medicinal chemistry.[8][9] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be readily formed from this compound.[10][11]

Mechanism of the Fischer Indole Synthesis

Caption: Key steps in the Fischer indole synthesis starting from this compound.

Experimental Protocol: Synthesis of Tetrahydrocarbazole

-

A mixture of this compound (1.0 equivalent) and phenylhydrazine hydrochloride (1.1 equivalents) in glacial acetic acid is stirred at room temperature for 30 minutes to form the corresponding phenylhydrazone in situ.

-

The mixture is then heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC.

-

After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and then recrystallized from ethanol to yield the pure tetrahydrocarbazole derivative.

Annulation Reactions for Quinolines and Quinolines

This compound is an excellent substrate for annulation reactions that build quinoline and quinazoline ring systems, which are prevalent in a wide range of biologically active compounds.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group to form a quinoline.[12][13] In this context, the enolizable nature of this compound allows it to react with 2-aminobenzaldehydes to furnish tetrahydroacridine derivatives.[14][15]

Reaction Scheme:

This compound + 2-Aminobenzaldehyde --(Acid or Base Catalyst)--> Tetrahydroacridine Derivative

This reaction can be catalyzed by both acids (e.g., p-toluenesulfonic acid) and bases (e.g., piperidine), and recent developments have explored milder, more efficient catalytic systems, including visible-light-mediated methods.[13][16]

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[17][18] this compound can serve as the carbonyl component in this reaction, leading to the formation of complex polycyclic quinoline derivatives with potential pharmacological applications.[19][20]

Key Mechanistic Steps:

-

Base-catalyzed hydrolysis of isatin to form an intermediate keto-acid.[17]

-

Condensation of the aniline moiety of the intermediate with the carbonyl group of this compound to form an imine.

-

Tautomerization to an enamine.

-

Intramolecular cyclization and subsequent dehydration to yield the quinoline-4-carboxylic acid product.

Mechanistic Insights and Field-Proven Considerations

The reactivity of this compound is a delicate balance of several factors. The electron-donating nature of the aniline nitrogen can influence the enolizability of the ketone, while steric hindrance from the cyclohexane ring can direct the regioselectivity of certain reactions.

For instance, in the Friedländer annulation, the initial aldol-type condensation can be the rate-determining step, and the choice of catalyst can significantly impact the reaction rate and yield.[12] In the Pfitzinger reaction, the initial hydrolysis of isatin is a crucial step, and the basicity of the reaction medium must be carefully controlled to ensure efficient reaction progress without promoting unwanted side reactions.[17]

Self-Validating Protocols:

A robust experimental protocol should include in-process controls to validate the progress and outcome of the reaction. For example, in the Buchwald-Hartwig synthesis, monitoring the disappearance of the starting aryl halide by GC-MS provides a clear endpoint for the reaction. Similarly, in the Fischer indole synthesis, the formation of the intermediate hydrazone can often be observed by TLC before the final cyclization occurs upon heating.

Conclusion: A Gateway to Molecular Diversity

This compound has firmly established itself as a valuable and versatile building block in the arsenal of the synthetic organic chemist. Its straightforward synthesis and rich reactivity profile provide access to a diverse range of complex heterocyclic structures that are of significant interest in drug discovery and materials science.[21][22][23] A thorough understanding of its underlying reactivity and the careful selection of reaction conditions are key to harnessing its full potential. As the demand for novel molecular entities continues to grow, the strategic application of such powerful building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- Fischer indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- Pfitzinger reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pfitzinger_reaction]

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.

- Fischer Indole Synthesis - J&K Scientific LLC. [URL: https://www.jk-sci.com/fischer-indole-synthesis_102.html]

- Buchwald-Hartwig amination - YouTube. [URL: https://www.youtube.

- Fischer Indole Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]

- Friedländer synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]

- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257321/]

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.

- Fischer Indole Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]

- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. [URL: https://www.researchgate.net/publication/279498218_Friedlander_Annulation_in_the_Synthesis_of_Azaheterocyclic_Compounds]

- Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/083.shtm]

- Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone - Benchchem. [URL: https://www.benchchem.

- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [URL: https://www.researchgate.net/publication/260905988_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds_-_A_Review]

- Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9751680/]

- 2-Acylcycloalkanones in Organic Synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/365576263_2-Acylcycloalkanones_in_Organic_Synthesis]

- A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/232971295_A_New_Insight_into_the_Pfitzinger_Reaction_A_Facile_Synthesis_of_6-Sulfamoylquinoline-4-carboxylic_Acids]

- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00661/full]

- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982464/]

- Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-59-312-Pfitzinger-synthesisPfitzinger-synthesis-for-quinolines-involves_fig43_266016181]

- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10168345/]

- Cyclohexanone synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C6-compounds/ketones/cyclohexanones.shtm]

- Heterocycles: Synthesis, Reactions and Applications - Nova Science Publishers. [URL: https://novapublishers.

- Explanation (Quinoline synthesis) in acidic & basic condition - YouTube. [URL: https://www.youtube.

- Drug discovery and development: Role of basic biological research - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5725284/]

- Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry | Request PDF - ResearchGate. [URL: https://www.researchgate.

- 2-(Azolyl)anilines: methods of synthesis, cyclocondensations, and biological properties | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Principles of early drug discovery - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058157/]

- Pharmacodynamics: Mechanisms of Drug Action - YouTube. [URL: https://www.youtube.

- Understanding Naltrexone Mechanism of Action and Pharmacogenetics in Asian Americans via Behavioral Economics: A Preliminary Study - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402035/]

- Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 - YouTube. [URL: https://www.youtube.

- Drug Development 101: A Primer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32762387/]

- Cyclohexenone synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C6-compounds/ketones/cyclohexenones.shtm]

Sources

- 1. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 2. novapublishers.com [novapublishers.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Drug Development 101: A Primer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of 2-Anilinocyclohexanone

Preamble: From Serendipity to Rational Design

In the landscape of medicinal chemistry, the emergence of novel molecular scaffolds often marks a pivotal turning point, unlocking new avenues for drug discovery. The story of 2-anilinocyclohexanone is not one of a singular, celebrated discovery, but rather a tale intertwined with the systematic exploration of a broader class of compounds: the arylcyclohexylamines. This guide delves into the historical and technical origins of this compound, a key structural motif that paved the way for the development of groundbreaking therapeutics. For researchers, scientists, and drug development professionals, understanding this history provides not just a synthetic route, but a deeper appreciation for the interplay of chemical innovation and pharmacological insight that continues to drive our field forward.